REACTION_CXSMILES
|
[Cl-].[NH4+].C(O)(=O)C.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:18])[CH2:16][Cl:17])=[C:10]([N+:19]([O-])=O)[CH:9]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.CN(C=O)C>[NH2:19][C:10]1[CH:9]=[C:8]([Br:7])[CH:13]=[CH:12][C:11]=1[NH:14][C:15](=[O:18])[CH2:16][Cl:17] |f:0.1,4.5.6|
|
Name
|
Ferrous
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)NC(CCl)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The remaining solids were filtered
|
Type
|
WASH
|
Details
|
washed with water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
Extraction of the water layer with ethyl acetate
|
Type
|
WASH
|
Details
|
washing of the combined organic layers with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification of the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate, 1/1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Br)NC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17 mmol | |
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |